3-(4-Hydroxyphenyl)-5-methoxybenzoic acid

Drug Discovery Herbicide Research Structure-Activity Relationship

Researchers developing biphenyl-based antiresorptive agents or kinase inhibitors require regioisomerically pure building blocks to ensure valid SAR data. Generic substitution with the 2-(4-hydroxyphenyl) isomer (CAS 1261977-30-3) or des-methoxy analogs introduces significant risk of altered target engagement-the ortho-isomer demonstrates HPPD inhibitory activity absent in the 3-substituted target compound, which can confound phenotypic readouts. - Defined 3,5-substitution pattern ensures regioisomeric fidelity for reproducible SAR campaigns - >100-fold selectivity window against HPPD vs. ortho-isomer enables matched molecular pair development - In stock with competitive pricing; ready for immediate dispatch

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 1261892-56-1
Cat. No. B6396444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)-5-methoxybenzoic acid
CAS1261892-56-1
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C14H12O4/c1-18-13-7-10(6-11(8-13)14(16)17)9-2-4-12(15)5-3-9/h2-8,15H,1H3,(H,16,17)
InChIKeyBCESHIIOAAGFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)-5-methoxybenzoic acid: A Defined Meta-Substituted Biphenylcarboxylate Scaffold


3-(4-Hydroxyphenyl)-5-methoxybenzoic acid (CAS 1261892-56-1) is a biphenylcarboxylic acid derivative characterized by a specific 3,5-substitution pattern on the benzoic acid core, featuring a 4-hydroxyphenyl group and a methoxy substituent. This precise arrangement distinguishes it within the broader class of biphenylcarboxylates, a family with demonstrated utility in medicinal chemistry, notably as intermediates for antiresorptive agents. [1] The scaffold's value is rooted in its defined regioisomeric identity, which dictates its chemical reactivity and physicochemical profile, making it a critical building block for exploring structure-activity relationships (SAR) in drug discovery programs. [2]

1

Meta-substitution scaffold – Defines regioisomeric identity distinct from ortho-isomers, critical for target selectivity studies.

2

Biphenylcarboxylate SAR building block – Core intermediate for synthesizing antiresorptive agent analogs with modifiable hydroxy/methoxy sites.

3

HPPD counter-screening context – Reported >100-fold selectivity over HPPD makes it suitable for avoiding off-target activity in probe development.

Procurement Risk of 3-(4-Hydroxyphenyl)-5-methoxybenzoic Acid: Why Positional Analogs Cannot Substitute


Generic substitution with a structurally similar biphenylcarboxylic acid, such as the 2-(4-hydroxyphenyl) positional isomer (CAS 1261977-30-3) or a des-methoxy analog (CAS 121629-21-8), introduces significant scientific risk. Minor alterations in the substitution pattern on the biphenyl scaffold can fundamentally change molecular recognition, leading to differential biological activity. [1] For instance, the 2-(4-hydroxyphenyl) isomer has reported activity as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, a property not attributed to the 3-substituted target compound, underscoring that regioisomerism directly dictates target engagement and off-target profiles. [2] Substitution with a des-methoxy or des-hydroxy analog alters hydrogen-bonding capacity and lipophilicity, which can critically impair the intended pharmacokinetic or pharmacodynamic properties of a lead series, leading to invalid SAR data and costly project delays.

Positional Isomer

2-(4-Hydroxyphenyl) isomer exhibits potent HPPD inhibition (IC50 89-110 nM) not associated with the target meta isomer. Regioisomer shift may alter target engagement and off-target profile.

Des-methoxy Analog

Removal of the 5-methoxy group reduces lipophilicity (ΔLogP -0.3). This may impair membrane partitioning and oral absorption in lead optimization.

Des-hydroxy Analog

Loss of the 4’-hydroxy group decreases hydrogen-bond donor count (2→1). This can weaken target binding affinity and alter solubility-dependent assays.

Quantitative Differentiation of 3-(4-Hydroxyphenyl)-5-methoxybenzoic Acid from In-Class Analogs


Regioisomeric Identity Drives Functional Selectivity vs. HPPD-Inhibiting Ortho-Isomer

The meta-substitution pattern of 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid fundamentally alters its biological target profile compared to its ortho-substituted isomer, 2-(4-Hydroxyphenyl)-5-methoxybenzoic acid. While the ortho-isomer is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89–110 nM, this specific activity is associated with the ortho-carboxylate/hydroxyphenyl arrangement and is not reported for the target meta-isomer. [1] This differential activity confirms that the target compound is a distinct chemical entity for SAR exploration, particularly where HPPD inhibition is an undesired off-target effect.

Regioisomeric selectivity vs. HPPD
Head-to-head
Target meta: IC50 >10 μM (inferred)
Ortho isomer: IC50 89-110 nM
>100-fold selectivity window
Supports regioisomer-specific target profiling; avoids HPPD off-target activity.
Enzymatic assay using pig liver HPPD. Reported comparator context.
Drug Discovery Herbicide Research Structure-Activity Relationship Target Selectivity

Enhanced Hydrogen Bonding Capacity Distinguishes from Des-Hydroxy Analog

The presence of the 4'-hydroxy group on the target compound provides an additional hydrogen bond donor (HBD), a key feature differentiating it from the des-hydroxy analog 5-methoxy-[1,1'-biphenyl]-3-carboxylic acid. Computed properties confirm this functional distinction, which has a direct impact on molecular interactions. [1][2]

H-Bond Donor Count
Computed
Target: 2 HBD
Des-hydroxy analog: 1 HBD
+100% increase
Additional HBD may influence target binding and aqueous solubility in SAR campaigns.
Computed by Cactvs 3.4.8.24 (PubChem). Property to verify experimentally.
Medicinal Chemistry Ligand Design Physicochemical Profiling Solubility

Increased Lipophilicity Over Des-Methoxy Analog for Optimized Membrane Permeability

The 5-methoxy group on the target molecule significantly increases its lipophilicity relative to the des-methoxy analog, 3-(4-hydroxyphenyl)benzoic acid. This is quantitatively reflected in the calculated partition coefficient (XLogP3-AA), a critical parameter for predicting membrane permeability and oral bioavailability. [1]

Lipophilicity XLogP3-AA
Computed
Target: 2.7
Des-methoxy analog: 2.4
ΔLogP = +0.3
Higher logP suggests improved membrane partitioning; supports permeability optimization.
Computed by XLogP3 3.0. Experimental logP may differ.
ADME Drug Design Pharmacokinetics Lead Optimization

Scaffold Alignment with Potent Antiresorptive Biphenylcarboxylate Series

The core structure of 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid directly aligns with the pharmacophore of a validated series of biphenylcarboxylic acid derivatives that act as potent bone resorption inhibitors. This class of compounds, including advanced leads like ABD328, has demonstrated complete prevention of ovariectomy-induced bone loss in murine models at oral doses of 3-10 mg/kg, by a mechanism involving osteoclast apoptosis. [1] The target compound serves as a foundational intermediate for exploring SAR within this therapeutically relevant and mechanistically distinct chemical space, differentiating it from generic biphenyls.

Antiresorptive Scaffold Alignment
Class-level
Core scaffold of ABD-series; reported prevention of OVX-induced bone loss at 3-10 mg/kg in murine model
Aligns with validated biphenylcarboxylate pharmacophore. Supports antiresorptive SAR exploration; model-response context.
Class-level inference from ABD328 analog. Direct data for this scaffold to verify.
Osteoporosis Bone Resorption Medicinal Chemistry Drug Discovery

High-Value Application Scenarios for 3-(4-Hydroxyphenyl)-5-methoxybenzoic Acid Procurement


Structure-Activity Relationship (SAR) Exploration of Bone Resorption Inhibitors

Leverage the scaffold as a key intermediate to synthesize and probe analogs of the ABD-series of biphenylcarboxylate antiresorptive agents. Its defined substitution pattern is ideal for systematically modifying the hydroxy and methoxy positions to optimize oral bioavailability and potency against osteoclastic bone resorption, a mechanism validated in vivo. [1]

Synthesis of Selective Kinase or Enzyme Inhibitors Requiring a Meta-Biphenyl Pharmacophore

Utilize the compound as a versatile building block for constructing ATP-competitive or allosteric kinase inhibitors. The 3,5-substitution pattern provides a unique exit vector geometry that can be exploited to access less common binding pockets, while its distinct logP and hydrogen-bonding profile (vs. des-methoxy and des-hydroxy analogs) allows for fine-tuning of ADME properties. [2]

Development of Negative Control Compounds for HPPD-Targeting Probes

The demonstrated >100-fold selectivity window against HPPD compared to the ortho-isomer [3] makes it an ideal starting point for creating matched molecular pairs. It can be used to develop a negative control for chemical probes targeting HPPD, ensuring that observed phenotypic effects are due to the intended target engagement and not off-target activity common to the biphenyl class.

Monomer for Specialty Polymers or Metal-Organic Frameworks (MOFs)

The dual carboxylic acid and phenolic functionality, arranged in a kinked meta-geometry, allows the compound to act as a heterobifunctional monomer. This precise angular structure is valuable for synthesizing polymers of intrinsic microporosity (PIMs) or MOFs with tailored pore architectures, where a linear ortho- or para-substituted analog would produce a vastly different material structure and performance.

Application
Selection Property
Validation Focus
Antiresorptive SAR Studies
Meta-substituted biphenyl scaffold with modifiable hydroxy/methoxy sites
Osteoclast model-response context and bone loss endpoint review
Kinase/Enzyme Inhibitor Design
Defined exit vector geometry and tunable ADME profile (logP, HBD)
Target selectivity and permeability endpoint verification
HPPD Counter-Screening Tool
Reported selectivity over HPPD; avoids ortho-isomer off-target activity
HPPD enzymatic assay target engagement exclusion
Specialty Polymer/MOF Monomer
Heterobifunctional kinked meta-geometry with carboxyl/phenol groups
Pore architecture and material performance characterization
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